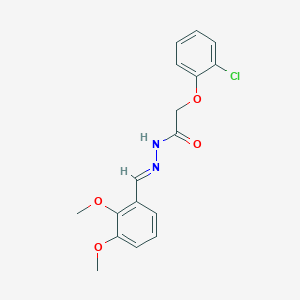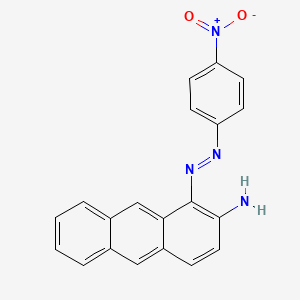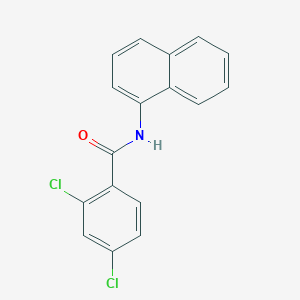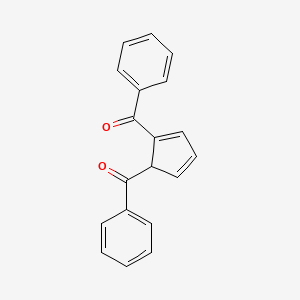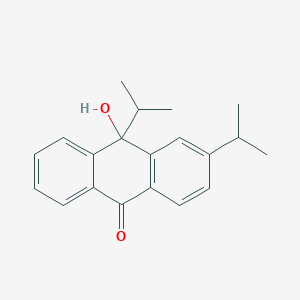
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which is used to form carbon-carbon bonds between a boronic acid and a halide . The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of anthracene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Chemischer Reaktionen
Types of Reactions
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular enzymes and receptors, leading to various biological effects. In electronic applications, its photophysical properties enable it to function as an efficient emitter in OLEDs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one is unique due to its specific functional groups, which impart distinct photophysical and electrochemical properties. These properties make it particularly suitable for applications in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
24296-44-4 |
|---|---|
Molekularformel |
C20H22O2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one |
InChI |
InChI=1S/C20H22O2/c1-12(2)14-9-10-16-18(11-14)20(22,13(3)4)17-8-6-5-7-15(17)19(16)21/h5-13,22H,1-4H3 |
InChI-Schlüssel |
XWXHENNAXBEYHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)



![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)

